molecular formula C12H7ClF3N3O B2493036 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478249-06-8

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2493036
CAS No.: 478249-06-8
M. Wt: 301.65
InChI Key: IOUQAPLHJQDFMJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H7ClF3N3O and its molecular weight is 301.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the highly regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, showcasing its utility in creating structurally diverse molecules (Martins et al., 2009).
  • It acts as a precursor in the synthesis of various fused heterocyclic ring systems, emphasizing its role in developing novel derivatives with potential biological activities (Mostafa & Nada, 2015).

Biological Applications

  • Research indicates its derivatives have antifungal abilities, particularly against phytopathogenic fungi, suggesting its potential in agricultural applications (Zhang et al., 2016).
  • The synthesis of new 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines has been reported, indicating its relevance in creating biologically interesting fluorinated compounds (Jismy et al., 2018).

Photophysical Properties

  • It has been studied for its photophysical properties, with investigations into its optical absorption, emission in solid state and solution, and thermal stability. This highlights its potential in materials science and photophysical research (Stefanello et al., 2022).

Antimicrobial and Anticancer Potential

  • Some derivatives have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, indicating its potential in pharmaceutical research (Hamid & Shehta, 2018).
  • The compound's derivatives have been explored for their interactions with plasma protein, with studies revealing insights into their binding mechanisms, which is crucial for drug design and development (He et al., 2020).

Molecular Structure Studies

  • Its molecular structure has been analyzed through X-ray diffractometry and theoretical studies, providing valuable information on its crystal packing and intermolecular interactions (Frizzo et al., 2009).

Novel Synthesis Methods

  • Innovative synthesis methods, such as ultrasound irradiation, have been employed to create pyrazolo[1,5-a]pyrimidines, demonstrating the compound's adaptability to modern synthetic techniques (Buriol et al., 2013).

Properties

IUPAC Name

3-chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUQAPLHJQDFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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